molecular formula C12H16N2O2 B1475770 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2092716-60-2

4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No.: B1475770
CAS No.: 2092716-60-2
M. Wt: 220.27 g/mol
InChI Key: CMMQHFIEXYXWJK-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with nitric oxide synthase, endothelial, influencing the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound may interact with other enzymes involved in oxidative stress responses, such as those related to antioxidant activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the AMPK/mTOR pathway, which plays a crucial role in cellular energy homeostasis and metabolism . This compound’s impact on gene expression can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, its interaction with nitric oxide synthase can modulate nitric oxide production, affecting various physiological processes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the cAMP signaling pathway, which is essential for cellular communication and metabolic regulation . Additionally, this compound can affect the biosynthesis of secondary metabolites, contributing to its diverse biochemical activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in mitochondria can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is vital for comprehending its biochemical and cellular effects.

Biological Activity

The compound 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxazepine ring structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of an aminoethyl side chain contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the oxazepine structure. For instance, derivatives of bis(2-aminoethyl)amine have shown promising cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2) and epithelial lung carcinoma (A549) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
This compoundA549TBD
Derivative 1CaCo-213.95 ± 2.5
Derivative 6A54915.74 ± 1.7

The highest growth-inhibitory activity was observed in phenethyl derivatives, indicating that structural modifications can enhance the anticancer efficacy of compounds within this class .

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and modulation of inflammatory cytokines such as interleukin-6 (IL-6). For example, certain derivatives significantly inhibited IL-6 release in A549 cells, suggesting a potential anti-inflammatory mechanism alongside direct cytotoxicity .

Figure 1: Apoptotic Activity Induced by Derivatives
Apoptotic Activity

Neuroprotective Effects

Research indicates that compounds similar to This compound may also possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and exhibit antioxidant activity. This can be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

A notable case study involved the evaluation of various derivatives in preclinical models. In vitro assays demonstrated that specific modifications to the oxazepine structure led to enhanced selectivity and potency against cancer cell lines while minimizing toxicity to normal cells .

Properties

IUPAC Name

4-(2-aminoethyl)-2-methyl-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-12(15)14(7-6-13)8-10-4-2-3-5-11(10)16-9/h2-5,9H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMQHFIEXYXWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 2
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 3
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 4
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 5
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.